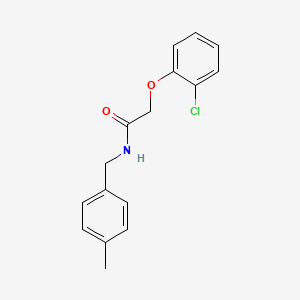![molecular formula C19H21NO3S B5812105 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide](/img/structure/B5812105.png)
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide, also known as DPEP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPEP belongs to the class of acrylamide compounds and is structurally similar to other compounds that have been studied for their biological activities.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide is not fully understood. However, it is believed that 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide exerts its biological activities by interacting with specific proteins and enzymes in the body. 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to interact with proteins that are involved in the formation of amyloid plaques, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been shown to reduce the formation of amyloid plaques, which are characteristic of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield, making it suitable for use in scientific research. Furthermore, 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been shown to have a range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its biological activities.
Zukünftige Richtungen
There are several future directions for studying 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide. One future direction is to further investigate its mechanism of action to better understand how it exerts its biological activities. Another future direction is to study the pharmacokinetics and pharmacodynamics of 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide to determine its efficacy and safety in humans. Furthermore, 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide could be studied in combination with other compounds to determine its potential synergistic effects. Overall, 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has significant potential for therapeutic applications and warrants further investigation.
Synthesemethoden
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 4-(ethylthio)phenylamine to form an intermediate compound. This intermediate compound is then reacted with acryloyl chloride to produce the final product, 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide. The synthesis of 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, 3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-ethylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-4-24-16-9-7-15(8-10-16)20-19(21)12-6-14-5-11-17(22-2)18(13-14)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMYSTBMTNOVIV-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-ethylsulfanylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)

![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5812071.png)
![3-{2-(4-chlorophenyl)-2-[(2,3,5,6-tetrafluorophenyl)hydrazono]ethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5812074.png)
![ethyl 4-{[(11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5812080.png)


![N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5812106.png)



